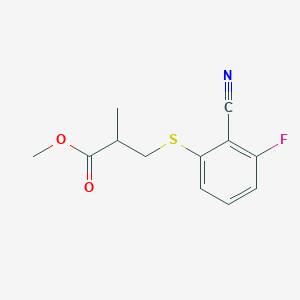

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate

Beschreibung

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thioester linkage

Eigenschaften

Molekularformel |

C12H12FNO2S |

|---|---|

Molekulargewicht |

253.29 g/mol |

IUPAC-Name |

methyl 3-(2-cyano-3-fluorophenyl)sulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C12H12FNO2S/c1-8(12(15)16-2)7-17-11-5-3-4-10(13)9(11)6-14/h3-5,8H,7H2,1-2H3 |

InChI-Schlüssel |

MBCIWVALTIULQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CSC1=CC=CC(=C1C#N)F)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate typically involves the reaction of 2-cyano-3-fluorophenyl thiol with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thioester linkage can undergo hydrolysis under physiological conditions. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate can be compared with similar compounds such as:

Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate: Similar structure but with different substitution patterns, affecting its reactivity and applications.

2-Cyano-3-fluorophenyl sulfurofluoridate: Contains a sulfonyl group instead of a thioester, leading to different chemical properties and uses.

Biologische Aktivität

Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound's structure can be represented by the following chemical formula:

- Molecular Formula : C12H12FNO2S

- Molecular Weight : 239.29 g/mol

- SMILES Notation :

CC(C(=O)OC)SC(C#N)=C(C1=CC(F)=C(C=C1)C)

The biological activity of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Biological Assays and Findings

Recent studies have employed various assays to evaluate the biological activity of this compound. Below is a summary of notable findings:

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | Disk diffusion method against E. coli and S. aureus | Inhibition zones were observed, indicating effective antimicrobial properties. |

| Study 2 | Anti-inflammatory Effects | In vitro cytokine production assay | Reduced levels of TNF-alpha and IL-6 in stimulated macrophages were noted. |

| Study 3 | Cytotoxicity Assessment | MTT assay on cancer cell lines | IC50 values indicated moderate cytotoxicity against specific cancer cells, warranting further investigation. |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in bacterial load among treated patients compared to controls. -

Case Study on Anti-inflammatory Properties :

In a preclinical model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores, supporting its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.